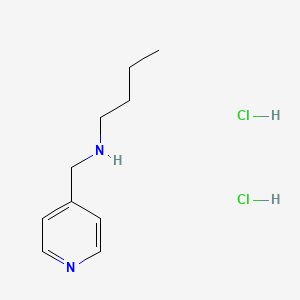
Butyl(pyridin-4-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
Pyridine derivatives, due to their structural diversity and electronic properties, play a crucial role in coordination chemistry. They act as ligands, forming complex compounds with metals, which are utilized in catalysis and material science. For example, studies have highlighted the preparation procedures and properties of complexes formed by pyridine-based ligands, demonstrating their application in spectroscopic analysis, magnetic properties investigation, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles, essential structures in many biologically active compounds, is another significant application area. Pyridine derivatives serve as intermediates in the synthesis of various N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in natural products and pharmaceuticals, highlighting their importance in drug development and organic synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).
Biogenic Amine Analysis in Food Safety
In the context of food safety, the analysis of biogenic amines is crucial as they can indicate spoilage and potential toxicity. Pyridine derivatives are employed in analytical methods to detect and quantify biogenic amines in food, ensuring quality and safety. The development of sensitive and selective analytical techniques, such as liquid chromatography coupled with mass spectrometry, has been facilitated by the chemical properties of pyridine derivatives, demonstrating their utility in ensuring food safety (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Organic Synthesis and Medicinal Chemistry
Pyridine derivatives are pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. Their reactivity and ability to participate in various chemical reactions make them invaluable in the synthesis of compounds with potential medicinal applications. For instance, pyridine-based compounds have been explored for their antitubercular activity, underscoring their importance in the search for new therapeutic agents (Asif, 2014).
Chemosensing and Environmental Monitoring
The structural flexibility and electronic properties of pyridine derivatives enable their application in chemosensing, where they are used to detect ions and molecules with high sensitivity and selectivity. This application is particularly relevant in environmental monitoring and the detection of hazardous substances, demonstrating the versatility of pyridine derivatives in addressing contemporary scientific challenges (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Direcciones Futuras
While specific future directions for Butyl(pyridin-4-ylmethyl)amine dihydrochloride are not mentioned in the retrieved sources, related compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for potential use in non-linear optics . This suggests that similar compounds could also have potential applications in this area.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-6-12-9-10-4-7-11-8-5-10;;/h4-5,7-8,12H,2-3,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDSBQSJKKDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(pyridin-4-ylmethyl)amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
amine hydrochloride](/img/structure/B6344051.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344071.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)